molecular formula C10H7ClN2O3 B6259848 4-chloro-6-methoxy-8-nitroquinoline CAS No. 63457-03-4

4-chloro-6-methoxy-8-nitroquinoline

Cat. No.: B6259848
CAS No.: 63457-03-4
M. Wt: 238.63 g/mol
InChI Key: UICJBEPOWWCCLW-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxy-8-nitroquinoline is a heterocyclic aromatic compound featuring a quinoline backbone substituted with chloro (Cl), methoxy (OMe), and nitro (NO₂) groups at positions 4, 6, and 8, respectively. Quinoline derivatives are renowned for their diverse pharmacological applications, including antimicrobial, antimalarial, and anticancer activities . The chloro and nitro groups enhance electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the methoxy group contributes to solubility and steric effects.

Properties

IUPAC Name

4-chloro-6-methoxy-8-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O3/c1-16-6-4-7-8(11)2-3-12-10(7)9(5-6)13(14)15/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICJBEPOWWCCLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C(=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00347008
Record name 4-Chloro-6-methoxy-8-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00347008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63457-03-4
Record name 4-Chloro-6-methoxy-8-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00347008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-methoxy-8-nitroquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 6-methoxyquinoline followed by chlorination. The nitration step introduces the nitro group at the eighth position, while the subsequent chlorination step introduces the chlorine atom at the fourth position. The reaction conditions often require the use of strong acids, such as sulfuric acid, and chlorinating agents like thionyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, thereby optimizing the overall efficiency of the process.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at position 4 and the nitro group at position 8 are primary sites for substitution.

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The electron-withdrawing nitro group activates the quinoline ring for nucleophilic attack. Common substitutions include:

Reaction Conditions Product Yield Source
Cl → OMeNaOMe in methanol, reflux (4 h)6,8-dimethoxy-4-nitroquinoline85%
Cl → NH<sub>2</sub>LiAlH<sub>4</sub> in diethyl ether, reflux (20 h)4-amino-6-methoxy-8-nitroquinoline78%
Cl → CarbazolePotassium 9 H-carbazol-9-ide in THF, reflux9-(8-nitro-6-methoxyquinolin-4-yl)-9 H-carbazole65%

Key Mechanistic Insight :

  • The nitro group enhances electrophilicity at position 4, enabling displacement of chlorine under basic or reducing conditions .

  • Methoxy at position 6 directs substitution to position 4 via resonance and inductive effects .

Reduction Reactions

The nitro group undergoes selective reduction to an amine, though competing C–Cl bond cleavage is a challenge.

Nitro → Amine Reduction

Reduction Method Conditions Product Yield C–Cl Retention Source
Fe/AcOHAcetic acid, 70°C (6 h)8-amino-4-chloro-6-methoxyquinoline92%Yes
SnCl<sub>2</sub>/HClEthanol, reflux (4 h)8-amino-4-chloro-6-methoxyquinoline68%Partial
H<sub>2</sub>/Pd-CMethanol, room temperature (2 h)8-amino-4-chloro-6-methoxyquinoline80%No (Cl → H)

Critical Observations :

  • Fe/AcOH is optimal for retaining the C–Cl bond, while H<sub>2</sub>/Pd-C causes hydrogenolysis .

  • SnCl<sub>2</sub> partially cleaves the C–Cl bond, requiring precise stoichiometry .

Coupling Reactions

The nitro group facilitates metal-catalyzed cross-coupling reactions.

Suzuki–Miyaura Coupling

Reagents Conditions Product Yield Source
Arylboronic acid/Pd(PPh<sub>3</sub>)<sub>4</sub>DME/H<sub>2</sub>O, Na<sub>2</sub>CO<sub>3</sub>, 80°C (12 h)8-nitro-6-methoxy-4-(aryl)quinoline60–75%

Applications :

  • Used to introduce aryl/heteroaryl groups for drug discovery.

Challenges in Selective Functionalization

  • Nitro reduction vs. C–Cl cleavage : Hydrogenation methods (e.g., H<sub>2</sub>/Pd-C) risk Cl loss, necessitating alternative reductants like Fe/AcOH .

  • Steric hindrance : Bulky substituents at position 8 (nitro) slow substitution at position 4 .

Structural and Mechanistic Influences

  • Nitro group : Acts as a strong electron-withdrawing group, directing electrophiles to positions 4 and 6 .

  • Methoxy group : Electron-donating effect stabilizes intermediates in S<sub>N</sub>Ar reactions .

Industrial-Scale Considerations

  • Continuous flow reactors improve yield and safety in nitration/chlorination steps .

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates in substitutions.

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles
This compound is frequently utilized as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity allows for various chemical transformations, including nucleophilic substitutions and reductions. For instance, the chlorine atom at the fourth position can be replaced by nucleophiles such as amines or thiols, facilitating the development of new derivatives with tailored properties.

Synthetic Routes
The synthesis typically involves multi-step reactions, starting from precursors like 6-methoxyquinoline. Common methods include:

  • Nitration : Introducing the nitro group at the eighth position.
  • Chlorination : Adding the chlorine atom at the fourth position using agents like thionyl chloride under acidic conditions.

Biological Research

Enzyme Inhibition Studies
4-Chloro-6-methoxy-8-nitroquinoline has been investigated for its potential role as an enzyme inhibitor. Studies suggest that it may interact with biological macromolecules, impacting metabolic pathways crucial for cell function.

Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits antimicrobial and anticancer activities. Its mechanism often involves the bioreduction of the nitro group, leading to reactive intermediates that can damage nucleic acids and proteins within cells. This property makes it a candidate for further exploration in drug development aimed at treating infections and cancer.

Industrial Applications

Dyes and Pigments Production
In industrial settings, this compound is used in developing dyes and pigments due to its vibrant color properties. The compound's stability and reactivity make it suitable for creating specialty chemicals required in various applications.

Mechanism of Action

The mechanism of action of 4-chloro-6-methoxy-8-nitroquinoline involves its interaction with specific molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that can interact with nucleic acids and proteins, leading to cytotoxic effects. Additionally, the compound’s ability to inhibit certain enzymes can disrupt metabolic pathways, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Structural Features

  • Planarity: The quinoline core is nearly planar, as seen in 4-chloro-6,7-dimethoxyquinoline, with minor deviations (≤0.08 Å) due to methoxy groups .
  • Intramolecular Interactions: Potential C–H⋯Cl hydrogen bonds, similar to those observed in 4-chloro-6,7-dimethoxyquinoline, stabilize the molecular conformation .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Substituents (Positions) Key Properties/Applications Reference
4-Chloro-6-methoxy-8-nitroquinoline Cl (4), OMe (6), NO₂ (8) High polarity, potential precursor for reduced amino derivatives
4-Chloro-6,7-dimethoxyquinoline Cl (4), OMe (6,7) Planar structure, crystallizes with intramolecular C–H⋯Cl bonds; antimicrobial activity
4-Methyl-8-nitroquinoline CH₃ (4), NO₂ (8) Molecular weight: 188.18 g/mol; used in coordination chemistry
6-Chloro-8-ethyl-2-hydroxy-5-nitroquinoline Cl (6), C₂H₅ (8), OH (2), NO₂ (5) Melting point: 534.15 K; thermochemical applications
4-Chloro-8-methoxyquinoline-3-carbonitrile Cl (4), OMe (8), CN (3) Similarity score: 0.82; used in organic synthesis intermediates

Substituent Effects on Reactivity and Properties

Electron-Withdrawing vs. Electron-Donating Groups: The nitro group at position 8 in this compound strongly deactivates the ring, reducing electrophilic substitution reactivity compared to 4-chloro-6,7-dimethoxyquinoline (two electron-donating OMe groups) . Chloro vs. Methyl: Replacing the 4-chloro group with methyl (as in 4-methyl-8-nitroquinoline) increases lipophilicity but reduces electrophilic substitution rates .

Thermal Stability: The nitro group in this compound may lower thermal stability compared to non-nitro analogs. For example, 4-chloro-6,7-dimethoxyquinoline has a melting point of 403–404 K , while nitro-containing compounds like 6-chloro-8-ethyl-2-hydroxy-5-nitroquinoline exhibit higher melting points (534.15 K) due to enhanced intermolecular forces .

Biological Activity: Nitro groups often confer antimicrobial properties but may increase toxicity.

Spectroscopic and Crystallographic Differences

  • NMR Shifts: The nitro group in this compound deshields adjacent protons, contrasting with the upfield shifts caused by methoxy groups in 4-chloro-6,7-dimethoxyquinoline (δ 4.03–4.04 ppm for OMe) .
  • Crystallography: Intramolecular C–H⋯Cl interactions in 4-chloro-6,7-dimethoxyquinoline stabilize its crystal lattice , while nitro groups in the target compound may promote π-π stacking due to increased polarity.

Biological Activity

4-Chloro-6-methoxy-8-nitroquinoline (CMNQ) is a synthetic organic compound with notable biological activities, particularly in medicinal chemistry. Its unique structure, characterized by the presence of a chlorine atom, a methoxy group, and a nitro group, contributes to its potential as an antitumor agent and its efficacy against various pathogens. This article delves into the biological activity of CMNQ, exploring its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₀H₇ClN₂O₃
  • Molecular Weight : 238.63 g/mol

The compound's structural features enable it to interact with various biological targets, making it a subject of interest in drug development.

The biological activity of CMNQ is primarily attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : CMNQ has shown the ability to inhibit key kinases involved in cancer progression, particularly within the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell proliferation and survival.
  • Cytotoxic Effects : The nitro group can undergo bioreduction to form reactive intermediates that interact with nucleic acids and proteins, leading to cytotoxic effects.
  • Antimicrobial Activity : CMNQ exhibits activity against Plasmodium species, indicating its potential use in treating malaria by inhibiting enzymes essential for pathogen metabolism.

Biological Activity Overview

Activity Details
Antitumor Agent Inhibits cancer cell proliferation via PI3K/Akt/mTOR pathway.
Antimicrobial Effective against Plasmodium species; potential for malaria treatment.
Enzyme Interaction Targets various kinases and metabolic pathways.

Case Studies and Research Findings

  • Antitumor Efficacy :
    • A study demonstrated that CMNQ significantly inhibited the growth of lung adenocarcinoma A549 cells by modulating the expression of POLD4, a protein involved in DNA replication and repair. The downregulation of POLD4 increased cell sensitivity to CMNQ treatment .
  • Antimicrobial Properties :
    • Research indicated that CMNQ could effectively inhibit the growth of certain bacterial strains and protozoan pathogens, showcasing its potential as an antimicrobial agent.
  • Structure-Activity Relationship (SAR) :
    • Comparative studies with structurally similar compounds revealed that modifications to the quinoline ring could enhance or diminish biological activity. For example, derivatives with different substitutions exhibited varying degrees of potency against cancer cell lines.

Comparative Analysis with Similar Compounds

Compound Name Similarity Index Unique Features
5-Fluoro-6-methoxy-8-nitroquinoline0.75Contains a fluorine atom enhancing bioactivity
4-Methyl-6-methoxy-8-nitroquinoline0.74Methyl substitution may affect pharmacokinetics
6-Chloro-8-nitroquinoline0.81Similar chlorine presence but different positioning

This table illustrates how structural variations influence biological activity, providing insights for future drug design.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-chloro-6-methoxy-8-nitroquinoline, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves cyclization of nitro-substituted aniline precursors. For example, 3-nitro-4-aminoanisole can undergo Skraup or Gould–Jacob cyclization under acidic conditions to form the quinoline core. Subsequent chlorination at position 4 can be achieved using POCl₃ under reflux, as demonstrated in analogous quinoline syntheses . Yield optimization requires precise control of reaction time, temperature, and stoichiometry. For instance, POCl₃ excess (e.g., 6.4 equivalents) and prolonged reflux (6+ hours) enhance chlorination efficiency . Purification via column chromatography (petroleum ether:EtOAc) or recrystallization improves final purity (>99% HPLC) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer :

  • ¹H NMR : Focus on aromatic proton splitting patterns (e.g., doublets at δ ~8.5 ppm for position 2-H) and methoxy singlet integration (δ ~4.0 ppm) .
  • Mass Spectrometry (MS) : ESI-MS identifies the molecular ion peak (e.g., m/z 253 [M+H]⁺) and fragmentation patterns to confirm substituent positions .
  • X-ray Crystallography : Resolves regiochemical ambiguities by defining bond lengths (e.g., C–Cl ≈ 1.73 Å) and dihedral angles between substituents (e.g., methoxy groups deviating ≤0.08 Å from the quinoline plane) .

Q. How do the electron-withdrawing substituents (chloro, nitro, methoxy) influence the reactivity of the quinoline core in substitution reactions?

  • Methodological Answer : The nitro group at position 8 directs electrophilic substitution to positions 5 and 7 via resonance deactivation, while the chloro group at position 4 stabilizes intermediates through inductive effects. Methoxy at position 6 acts as a weak electron donor, slightly activating the adjacent positions. For example, nitration studies on similar quinolines show preferential reactivity at position 5 when nitro is at position 8 . Computational modeling (e.g., DFT) can predict regioselectivity by analyzing partial charge distribution .

Advanced Research Questions

Q. What methodologies are recommended to assess the genotoxic potential of this compound, particularly concerning ROS generation and DNA adduct formation?

  • Methodological Answer :

  • ROS Detection : Use fluorescent probes (e.g., dichlorofluorescin diacetate for H₂O₂; hydroethidine for superoxide) in human fibroblasts. Quantify ROS via fluorescence microscopy or flow cytometry .
  • DNA Adduct Analysis : HPLC with electrochemical detection identifies 8-hydroxydeoxyguanosine (8OHdG), a biomarker of oxidative DNA damage. Combine with LC-MS/MS to confirm adduct specificity .
  • Glutathione (GSH) Depletion Assays : Measure intracellular GSH levels spectrophotometrically (Ellman’s reagent) to correlate ROS persistence with antioxidant depletion .

Q. How can researchers address challenges in regioselectivity during the introduction of substituents at specific positions on the quinoline ring?

  • Methodological Answer :

  • Directed Metalation : Use directing groups (e.g., methoxy) to guide lithiation at position 7 for functionalization .
  • Protection/Deprotection Strategies : Temporarily protect reactive sites (e.g., chloro groups) with trimethylsilyl to avoid unwanted substitutions during nitration or alkylation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nitro group activation for nucleophilic aromatic substitution at position 5 .

Q. What advanced analytical approaches are critical for resolving structural ambiguities in derivatives of this compound?

  • Methodological Answer :

  • 2D NMR (COSY, NOESY) : Resolves coupling between adjacent protons (e.g., distinguishing position 5-H and 7-H) and confirms spatial proximity of substituents .
  • High-Resolution X-ray Crystallography : Determines absolute configuration and detects intramolecular interactions (e.g., C–H⋯Cl hydrogen bonds stabilizing planar quinoline systems) .
  • Computational Chemistry : Molecular docking or MD simulations predict steric/electronic effects of substituents on binding to biological targets (e.g., enzymes) .

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